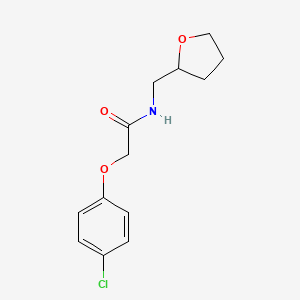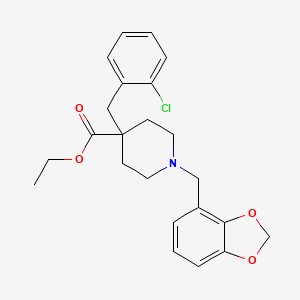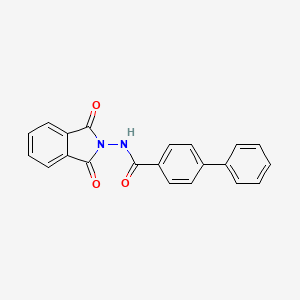
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as TFCA, is a chemical compound that has been of interest to researchers due to its potential applications in the field of pharmaceuticals. The compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. This compound has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with metal ions and proteins.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. This compound has also been found to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines. This compound has been shown to have a low toxicity profile, making it a potential candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide has several advantages for lab experiments, including its stability, solubility, and low toxicity profile. However, this compound is a relatively new compound, and its properties and applications are still being studied. Further research is needed to fully understand the potential advantages and limitations of using this compound in lab experiments.
Zukünftige Richtungen
Future research on 2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide could focus on its potential applications in the treatment of various inflammatory diseases, such as arthritis and inflammatory bowel disease. This compound could also be studied for its potential use as a drug delivery system, as well as its ability to form stable complexes with metal ions and proteins. Further research is needed to fully understand the mechanism of action of this compound and its potential advantages and limitations for use in lab experiments and as a drug candidate.
Synthesemethoden
2-(4-chlorophenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide can be synthesized using various methods, including the reaction of 4-chlorophenol with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form 4-chlorophenol-TEMPO adduct. The adduct is then reacted with tetrahydrofuran (THF) and acetic anhydride to form this compound. Another method involves the reaction of 4-chlorophenol with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO-N) to form 4-chlorophenol-TEMPO-N adduct, which is then reacted with THF and acetic anhydride to form this compound.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3/c14-10-3-5-11(6-4-10)18-9-13(16)15-8-12-2-1-7-17-12/h3-6,12H,1-2,7-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYDXDWIEHMNOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorobenzyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4995898.png)
![N~1~-methyl-N~1~-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-1,1-cyclopropanedicarboxamide](/img/structure/B4995903.png)


![N-[2-(diethylamino)ethyl]-3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-ethylpropanamide](/img/structure/B4995926.png)
![N-[3-(3-chloro-4-methoxyphenyl)propyl]guanidine sulfate](/img/structure/B4995933.png)
![N-(2,4-difluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4995935.png)
![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
![N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)
![4-(4-methyl-2-nitrophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995975.png)
amino]benzamide](/img/structure/B4995981.png)